molecular formula C21H19N3O5S2 B353425 Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate CAS No. 488804-77-9

Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate

Cat. No. B353425
M. Wt: 457.5g/mol
InChI Key: MCSSSIQNIOKPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure and mechanism of action that makes it an attractive candidate for various experiments in the field of biochemistry and physiology. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate can be achieved through a multi-step process involving the reaction of various starting materials.

Starting Materials
Ethyl benzoate, 4-aminobenzoic acid, Thionyl chloride, Phenyl isothiocyanate, Glacial acetic acid, Sodium bicarbonate, Acetic anhydride, Benzene, Sodium hydroxide, 2,4-thiazolidinedione, Triethylamine

Reaction
Ethyl benzoate is converted to its corresponding acid by refluxing with sodium hydroxide in ethanol., 4-aminobenzoic acid is treated with thionyl chloride to form the corresponding acid chloride., The acid chloride is reacted with 2,4-thiazolidinedione in the presence of triethylamine to form the thiazolidinedione derivative., Phenyl isothiocyanate is reacted with the thiazolidinedione derivative in the presence of glacial acetic acid to form the thiourea derivative., The thiourea derivative is then reacted with acetic anhydride to form the acetylated thiourea derivative., The acetylated thiourea derivative is reacted with ethyl 4-aminobenzoate in the presence of sodium bicarbonate to form the final product, Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate.

Mechanism Of Action

The mechanism of action of Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate involves its binding to specific proteins and modulating their activity. This compound has been shown to interact with proteins involved in various cellular processes, including cell signaling, gene expression, and protein synthesis. By modulating the activity of these proteins, Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate can have significant effects on cellular function and physiology.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate have been extensively studied. This compound has been shown to modulate the activity of various proteins involved in cellular processes, leading to changes in gene expression, protein synthesis, and cell signaling. Additionally, Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate has been shown to have anti-inflammatory and anti-cancer properties, making it an attractive candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate in lab experiments is its specificity for certain proteins. This compound has been shown to bind to specific proteins and modulate their activity, making it a valuable tool for studying protein-protein interactions. However, one of the limitations of using Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate is its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate. One potential direction is the development of new drugs based on the structure and mechanism of action of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate, as well as its potential applications in various fields of scientific research. Finally, the synthesis method for this compound can be further optimized for maximum yield and purity, making it more accessible for research purposes.

Scientific Research Applications

Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate has various scientific research applications, including its use as a tool for studying protein-protein interactions, as well as its potential use in the development of new drugs for various diseases. This compound has been shown to bind to specific proteins and modulate their activity, making it an attractive candidate for drug development.

properties

IUPAC Name

ethyl 4-[[2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]carbamothioylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c1-2-29-19(27)13-8-10-14(11-9-13)22-20(30)23-17(25)12-16-18(26)24(21(28)31-16)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3,(H2,22,23,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSSSIQNIOKPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate

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